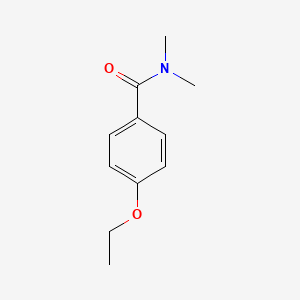

Benzamide, 4-ethoxy-N,N-dimethyl-

Description

Evolution of Benzamide (B126) Derivatives in Organic Chemistry

The journey of benzamide derivatives in organic chemistry has been one of continuous evolution. Initially recognized as simple amides of benzoic acid, their importance grew as chemists began to explore the impact of various substituents on the benzene (B151609) ring and the amide nitrogen. wikipedia.orgchemicalbook.com This exploration has led to the development of a vast library of benzamide derivatives with tailored characteristics. The fundamental benzamide structure, consisting of a phenyl group attached to a carboxamide, provides a robust framework for synthetic modifications. chemicalbook.com Early research often focused on understanding the fundamental reactivity and physical properties of these compounds. Over time, the focus has shifted towards harnessing their potential in various scientific fields.

Significance of N,N-Disubstituted Benzamides in Contemporary Research

Among the various classes of benzamides, N,N-disubstituted derivatives have emerged as particularly significant in modern research. The presence of two substituents on the amide nitrogen atom imparts specific properties, such as altered solubility, polarity, and steric hindrance, which can be fine-tuned for specific applications. ontosight.aisigmaaldrich.com These modifications have proven crucial in the design of molecules with specific biological activities and material properties. For instance, N,N-disubstituted benzamides have been investigated for their potential in medicinal chemistry, with some derivatives showing promise as enzyme inhibitors or receptor ligands. nih.govmdpi.comnih.gov Their unique structural features also make them valuable building blocks in the synthesis of more complex molecules and materials. ontosight.ai

Contextualization of 4-ethoxy-N,N-dimethylbenzamide within Substituted Benzamide Scaffolds

Benzamide, 4-ethoxy-N,N-dimethyl-, with the chemical formula C11H15NO2, is a specific example of an N,N-disubstituted benzamide. Its structure features a benzamide core with an ethoxy group at the para (4-position) of the benzene ring and two methyl groups on the amide nitrogen. This particular arrangement of substituents defines its chemical identity and influences its physical and chemical properties. The ethoxy group, an electron-donating group, can affect the electron density of the aromatic ring, while the N,N-dimethyl substitution pattern is a common feature in many biologically active compounds.

Chemical and Physical Properties

The properties of Benzamide, 4-ethoxy-N,N-dimethyl- are dictated by its molecular structure. While specific experimental data for this exact compound is not widely available in the provided search results, we can infer some of its characteristics based on related compounds.

| Property | Value |

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| CAS Number | 90526-03-7 epa.gov |

This table is populated with basic molecular information.

Synthesis and Reactivity

The synthesis of N,N-disubstituted benzamides, including those with an ethoxy substituent, can generally be achieved through several established synthetic routes. A common method involves the acylation of a secondary amine with a substituted benzoyl chloride. For the synthesis of 4-ethoxy-N,N-dimethylbenzamide, this would typically involve the reaction of 4-ethoxybenzoyl chloride with dimethylamine (B145610).

General synthetic procedures for related benzamide derivatives often involve reacting a substituted benzoic acid with a chlorinating agent, such as thionyl chloride, to form the corresponding acyl chloride. This is then reacted with the appropriate amine. nanobioletters.com Alternative methods might involve the use of coupling agents to facilitate the amide bond formation directly from the carboxylic acid and the amine. The reactivity of 4-ethoxy-N,N-dimethylbenzamide would be characteristic of a tertiary amide, being generally stable to hydrolysis under neutral conditions but susceptible to cleavage under strong acidic or basic conditions.

Research and Applications

While specific research applications for Benzamide, 4-ethoxy-N,N-dimethyl- are not extensively detailed in the provided search results, the broader class of substituted benzamides is a subject of intense scientific investigation. ontosight.ai Derivatives of N,N-disubstituted benzamides are explored for their potential in various fields, including medicinal chemistry and materials science. ontosight.ai Research into similar compounds suggests that the specific combination of the 4-ethoxy and N,N-dimethyl groups could be of interest in the development of novel compounds with tailored properties.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90526-03-7 |

|---|---|

Molecular Formula |

C11H15NO2 |

Molecular Weight |

193.24 g/mol |

IUPAC Name |

4-ethoxy-N,N-dimethylbenzamide |

InChI |

InChI=1S/C11H15NO2/c1-4-14-10-7-5-9(6-8-10)11(13)12(2)3/h5-8H,4H2,1-3H3 |

InChI Key |

BGCZZBNYWGNPFS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N(C)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. For the related compound N,N-dimethylbenzamide, the aromatic protons typically appear as a multiplet around 7.38 ppm, while the N-methyl protons show singlets at approximately 3.10 and 2.96 ppm. rsc.orgchemicalbook.com In substituted benzamides, such as 4-fluoro-N,N-dimethylbenzamide, the aromatic protons are observed around 7.49 and 7.43 ppm, with the N,N-dimethyl protons appearing as a multiplet at 2.91 ppm. rsc.org For N,N,4-trimethylbenzamide, the aromatic protons are seen at 7.23 and 7.11 ppm, the N,N-dimethyl protons at 3.06 and 2.92 ppm, and the 4-methyl protons at 2.35 ppm.

¹H NMR Data for Related Benzamide (B126) Derivatives

| Compound | Aromatic Protons (ppm) | N,N-dimethyl Protons (ppm) | Other Protons (ppm) |

| N,N-dimethylbenzamide | 7.38 (m) | 3.10 (s), 2.96 (s) | |

| 4-fluoro-N,N-dimethylbenzamide | 7.49 (d), 7.43 (d) | 2.91 (t) | |

| N,N,4-trimethylbenzamide | 7.23 (d), 7.11 (d) | 3.06 (s), 2.92 (s) | 2.35 (s, CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms, offering insight into their bonding and electronic environment. In N,N-dimethylbenzamide, the carbonyl carbon (C=O) resonates at approximately 171.76 ppm. rsc.orgchemicalbook.com The aromatic carbons show signals in the range of 126-137 ppm. rsc.orgchemicalbook.com The N-methyl carbons are typically found further upfield. For N,N,4-trimethylbenzamide, the carbonyl carbon appears at 170.17 ppm, and the aromatic carbons are observed between 127.05 and 138.92 ppm. rsc.org The N-methyl carbons resonate at 39.72 and 34.76 ppm, and the 4-methyl carbon is at 20.90 ppm. rsc.org

¹³C NMR Data for Related Benzamide Derivatives

| Compound | C=O (ppm) | Aromatic Carbons (ppm) | N,N-dimethyl Carbons (ppm) | Other Carbons (ppm) |

| N,N-dimethylbenzamide | 171.76 | 126.98-136.34 | 39.72, 35.25 | |

| N,N,4-trimethylbenzamide | 170.17 | 127.05-138.92 | 39.72, 34.76 | 20.90 (CH₃) |

Advanced NMR Techniques and Computational Simulation of Spectra

Modern structural analysis often employs advanced NMR techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) to establish detailed connectivity between protons and carbons. bmrb.io Computational methods, like the Gauge-Including Atomic Orbital (GIAO) method with density functional theory (DFT) (e.g., GIAO-WB97XD), are also utilized to simulate NMR spectra. researchgate.net These simulations can aid in the assignment of complex spectra and provide a deeper understanding of the molecule's electronic structure. researchgate.net

Vibrational and Electronic Absorption Spectroscopy

Vibrational and electronic spectroscopy provide complementary information regarding the functional groups and conjugated systems within the molecule.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Identification

FTIR and Raman spectroscopy are powerful tools for identifying functional groups based on their characteristic vibrational frequencies. In benzamide derivatives, the carbonyl (C=O) stretching vibration is a prominent feature, typically appearing in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations of the amide group and the aromatic C=C stretching bands are also readily identifiable. For instance, in a study of 4-ethoxy-2,3-difluoro benzamide, a complete vibrational analysis was performed using DFT methods to correlate the structural and spectral properties. researchgate.net Theoretical calculations using methods like Hartree-Fock and DFT are often employed to aid in the assignment of vibrational modes. esisresearch.orgnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about conjugation. Benzamide itself exhibits a UV/Visible spectrum. nist.gov The position of the absorption maxima (λ_max) is sensitive to the extent of the conjugated system and the presence of auxochromic groups. For example, the UV-Vis spectra of some benzamide derivatives are studied to understand their electronic properties and potential applications as pH sensors. researchgate.net The electronic transitions are typically of the π → π* and n → π* type.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For "Benzamide, 4-ethoxy-N,N-dimethyl-", the molecular formula is C₁₁H₁₅NO₂, yielding a molecular weight of 193.24 g/mol .

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 193. The fragmentation of N,N-dialkylbenzamides is generally predictable. nih.gov The primary fragmentation pathways for amides involve cleavage of the bonds adjacent to the carbonyl group (α-cleavage). libretexts.orgmiamioh.edu

For "Benzamide, 4-ethoxy-N,N-dimethyl-", the following fragmentation patterns are anticipated:

Loss of the dimethylamino group: A significant fragment would likely arise from the cleavage of the C-N bond, resulting in the formation of a 4-ethoxybenzoyl cation. This would produce a prominent peak at m/z 149.

C₁₁H₁₅NO₂⁺ → [CH₃CH₂O-C₆H₄-CO]⁺ + •N(CH₃)₂

m/z = 149

Loss of the ethoxy group: Cleavage of the aryl-O bond can lead to the loss of an ethoxy radical (•OCH₂CH₃), although this is generally less favorable than α-cleavage at the amide group.

Fragmentation of the ethoxy group: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would result in a fragment at m/z 164. Subsequent loss of CO would yield a fragment at m/z 136.

McLafferty Rearrangement: While less common for aromatic amides, a McLafferty rearrangement is theoretically possible if an abstractable gamma-hydrogen is present, though it is not a primary pathway for this structure.

The fragmentation pattern of the related compound, 4-ethoxybenzaldehyde, shows a molecular ion at m/z 150, with a major fragment at m/z 121 due to the loss of the formyl group (•CHO). nist.gov While the aldehyde fragmentation differs from the amide, it demonstrates the stability of the ethoxy-substituted phenyl ring under ionization.

Table 1: Predicted Mass Spectrometry Fragmentation for Benzamide, 4-ethoxy-N,N-dimethyl-

| m/z Value | Proposed Fragment Ion | Description |

| 193 | [C₁₁H₁₅NO₂]⁺ | Molecular Ion (M⁺) |

| 149 | [CH₃CH₂O-C₆H₄-CO]⁺ | Loss of •N(CH₃)₂ |

| 121 | [CH₃CH₂O-C₆H₄]⁺ | Loss of •CON(CH₃)₂ |

| 77 | [C₆H₅]⁺ | Phenyl cation (from further fragmentation) |

This table is based on theoretical fragmentation patterns for N,N-dialkylbenzamides.

X-ray Crystallography and Crystal Structure Analysis

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering insights into molecular conformation, packing, and intermolecular interactions.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining molecular structures. The process involves growing a suitable single crystal, irradiating it with X-rays, and analyzing the resulting diffraction pattern. Although a specific crystal structure for "Benzamide, 4-ethoxy-N,N-dimethyl-" is not reported, studies on related compounds like 4-methoxy-N-phenylbenzamide (C₁₄H₁₃NO₂) provide a template for what to expect. nih.gov

In the structure of 4-methoxy-N-phenylbenzamide, the molecule is not planar. The dihedral angle between the two benzene (B151609) rings is 65.18 (4)°. nih.gov The central amide group is twisted with respect to both rings. nih.gov For "Benzamide, 4-ethoxy-N,N-dimethyl-", we would similarly expect a non-planar conformation, with rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the carbonyl group. The precise dihedral angles would be determined by the electronic effects of the substituents and the steric demands of the crystal packing.

Table 2: Crystallographic Data for a Related Benzamide Derivative (4-methoxy-N-phenylbenzamide)

| Parameter | Value |

| Chemical Formula | C₁₄H₁₃NO₂ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.308 (3) |

| b (Å) | 7.709 (4) |

| c (Å) | 14.109 (7) |

| α (°) | 96.911 (8) |

| β (°) | 99.210 (8) |

| γ (°) | 90.511 (9) |

| Volume (ų) | 565.5 (5) |

| Z | 2 |

Data from the study of 4-methoxy-N-phenylbenzamide. nih.gov

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. mdpi.comnih.gov Different polymorphs can exhibit different physical properties. Benzamides are known to exhibit polymorphism. For example, 2-benzoyl-N,N-diethylbenzamide has been shown to exist in at least four polymorphic forms. mdpi.com These forms differ in their unit cell parameters and molecular packing arrangements, arising from variations in molecular conformation around rotatable bonds. mdpi.com

Given the presence of rotatable bonds in "Benzamide, 4-ethoxy-N,N-dimethyl-" (the C-N amide bond, the C-phenyl bond, and bonds within the ethoxy group), it is plausible that this compound could also exhibit polymorphism under different crystallization conditions. Conformational disorder, where a molecule or a part of it occupies multiple positions within the crystal lattice, is also a possibility, particularly for the flexible ethyl group of the ethoxy substituent.

The crystal packing of benzamide derivatives is governed by a variety of intermolecular interactions. In the case of "Benzamide, 4-ethoxy-N,N-dimethyl-", which lacks a traditional hydrogen bond donor (like an N-H proton), the primary interactions would be:

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aromatic or methyl C-H groups and the carbonyl oxygen or the ethoxy oxygen atom. These interactions are common in crystal engineering for building supramolecular architectures.

π-π Stacking: The electron-rich aromatic rings can interact through π-π stacking. These interactions can be in a face-to-face or offset (parallel-displaced) arrangement. The substitution pattern on the ring influences the nature and strength of these interactions.

In the crystal structure of 4-methoxy-N-phenylbenzamide, molecules are linked by N-H···O hydrogen bonds, forming chains. nih.gov Since "Benzamide, 4-ethoxy-N,N-dimethyl-" is a tertiary amide, it cannot form these classical N-H···O bonds. Instead, its crystal packing would be dominated by the weaker C-H···O and π-stacking interactions.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. nih.govrsc.orgnih.gov The Hirshfeld surface is mapped with properties like dnorm (normalized contact distance), which highlights regions of close intermolecular contact.

For a molecule like "Benzamide, 4-ethoxy-N,N-dimethyl-", a Hirshfeld surface analysis would reveal:

Red spots on the dnorm surface: These indicate close contacts, likely corresponding to C-H···O interactions. The analysis would pinpoint which specific hydrogens and oxygens are involved.

2D Fingerprint Plots: These plots summarize the intermolecular contacts, providing quantitative percentages for different types of interactions (e.g., H···H, C···H, O···H). For this molecule, a large percentage of H···H contacts would be expected due to the abundance of hydrogen atoms. The O···H and C···H contacts would quantify the contribution of weak hydrogen bonds and van der Waals interactions.

Studies on other benzamide derivatives have successfully used Hirshfeld analysis to detail the contributions of various weak interactions to the crystal packing. nih.govrsc.org

Thermogravimetric Analysis for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior. nih.gov A TGA experiment on "Benzamide, 4-ethoxy-N,N-dimethyl-" would involve heating the sample in a controlled atmosphere (e.g., nitrogen or air).

The resulting TGA curve would show:

A stable plateau: At lower temperatures, the mass would remain constant, indicating the temperature range where the compound is stable.

Mass loss steps: As the temperature increases, the compound will begin to decompose, resulting in one or more steps of mass loss. The onset temperature of decomposition is a key indicator of thermal stability.

Derivative Thermogravimetric (DTG) Curve: The derivative of the TGA curve (DTG) shows the rate of mass loss, with peaks corresponding to the temperatures of maximum decomposition rate for each step. researchgate.net

For a molecule like "Benzamide, 4-ethoxy-N,N-dimethyl-", decomposition would likely proceed through the cleavage of the weaker bonds, such as the C-N amide bond and the ether linkage. The analysis of the percentage mass loss at each step can provide clues about the fragments being lost. For instance, a study on a Ni(II) complex of (Z)-N′-(4-methoxybenzylidene)benzohydrazide utilized TGA to assess its thermal stability. mdpi.com Similarly, TGA has been used to study the thermal properties of various organic materials, revealing their decomposition profiles. beilstein-journals.org

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, electronic properties, and spectroscopic characteristics of molecules like Benzamide (B126), 4-ethoxy-N,N-dimethyl-.

Geometry Optimization: The first step in most quantum chemical calculations is to find the molecule's most stable three-dimensional structure, its minimum energy conformation. For benzamide derivatives, this involves determining the orientation of the amide and ethoxy groups relative to the benzene (B151609) ring. In related compounds like 2,6-dimethylbenzamides, the amide group can be twisted out of the plane of the aromatic ring due to steric hindrance. researchgate.net For 4-ethoxy-N,N-dimethylbenzamide, calculations would likely show a more planar arrangement of the amide group to facilitate π-conjugation, while the ethoxy and N,N-dimethyl groups would adopt positions that minimize steric clash.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between them, the HOMO-LUMO gap, is an indicator of molecular stability and polarizability. researchgate.net A smaller gap suggests higher reactivity. In a study on the related compound 4-ethoxy-2,3-difluoro benzamide, DFT calculations at the B3LYP/6-31+G(d,p) level determined the HOMO energy to be -6.91841 eV and the LUMO energy to be -1.5365 eV, resulting in an energy gap of 5.38191 eV. researchgate.net The presence of electron-donating groups like the ethoxy and dimethylamino moieties in Benzamide, 4-ethoxy-N,N-dimethyl- would be expected to raise the HOMO energy level, potentially leading to a smaller energy gap and increased reactivity compared to unsubstituted benzamide.

Calculated Electronic Properties of a Related Benzamide Derivative

| Property | Energy (eV) |

|---|---|

| HOMO Energy | -6.91841 |

| LUMO Energy | -1.5365 |

| Energy Gap (ΔE) | 5.38191 |

Data derived from studies on 4-ethoxy-2,3-difluoro benzamide. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. For benzamide derivatives, the MEP typically shows a region of high electron density (negative potential, often colored red) around the carbonyl oxygen atom, making it a prime site for electrophilic attack. researchgate.net Conversely, regions of low electron density (positive potential, colored blue) are usually found around the hydrogen atoms. researchgate.net This distribution highlights the molecule's reactive behavior and intermolecular interaction patterns.

Vibrational Spectra: DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Infrared (IR) and Raman spectra. A complete vibrational analysis allows for the confident assignment of specific vibrational modes to the observed spectral bands. nih.govresearchgate.net For Benzamide, 4-ethoxy-N,N-dimethyl-, key vibrational modes would include the C=O stretching of the amide group, C-N stretching, aromatic C-H stretching, and various modes associated with the ethoxy and dimethylamino groups. Studies on similar molecules like 3,4-dimethylbenzamide (B1294666) have shown good agreement between theoretical frequencies calculated using methods like B3LYP/6-311++G(d,p) and experimental data. nih.gov

Theoretical Vibrational Frequencies for Related Benzamides

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretching (in primary/secondary amides) | 3300-3500 |

| C-H Aromatic Stretching | 3000-3100 |

| C-H Aliphatic Stretching | 2850-3000 |

| C=O Carbonyl Stretching | 1630-1680 |

| C-N Stretching | 1250-1350 |

| C-O Ether Stretching | 1000-1300 |

Note: These are general ranges; precise values depend on the specific molecular structure and computational method. Data is inferred from general spectroscopy principles and studies on related benzamides. nih.gov

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is used to simulate electronic absorption spectra (UV-Vis). nih.gov This method can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions. For Benzamide, 4-ethoxy-N,N-dimethyl-, the electronic spectrum would be dominated by π→π* transitions within the aromatic system and n→π* transitions involving the non-bonding electrons of the oxygen and nitrogen atoms. The inclusion of a Polarizable Continuum Model (PCM) can simulate the effect of a solvent on the electronic spectrum.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules over time, offering a view of conformational changes and flexibility that is not captured by static DFT calculations.

MD simulations can be used to explore the vast conformational space of flexible molecules like Benzamide, 4-ethoxy-N,N-dimethyl-. The primary sources of flexibility are the rotation around the aryl C-C bond, the C-N amide bond, and the bonds within the ethoxy group. By simulating the molecule's trajectory over nanoseconds, it is possible to map the potential energy surface. This data can be used to construct a free energy surface, which reveals the most populated (lowest energy) conformational states and the energy barriers between them.

From an MD trajectory, one can analyze the root-mean-square fluctuation (RMSF) of each atom to quantify molecular flexibility. This highlights the most rigid and most flexible regions of the molecule. Furthermore, the Solvent Accessible Surface Area (SASA) can be calculated. nih.gov SASA is a measure of the surface area of a molecule that is accessible to a solvent and is a critical parameter for understanding solubility and how the molecule might interact with larger biological structures like proteins. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of a potential drug molecule. While specific docking studies for Benzamide, 4-ethoxy-N,N-dimethyl- are not prominent in the literature, its structure suggests it could be investigated as a ligand for various biological targets. The docking process would involve placing the optimized structure of the benzamide into the active site of a target protein and using a scoring function to estimate the strength of the interaction. Such studies could reveal key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-receptor complex.

Prediction of Ligand-Target Binding Modes and Affinities

The prediction of how a ligand, such as 4-ethoxy-N,N-dimethylbenzamide, might bind to a biological target is a cornerstone of computational drug discovery. Molecular docking is a primary technique used for this purpose. This method predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose.

For benzamide derivatives, molecular docking studies have been instrumental in identifying potential therapeutic targets. For instance, studies on N-ethyl-4-(pyridin-4-yl)benzamide-based compounds have utilized docking to explore their binding modes within the active site of Rho-associated kinase-1 (ROCK1), a target implicated in cardiovascular diseases. nih.gov Such studies calculate binding affinities and identify key interactions that stabilize the ligand-protein complex. nih.gov Similarly, docking techniques were employed to investigate 1,3,5-triazine (B166579) derivatives conjugated with N-(4-aminobenzoyl)-l-glutamic acid as potential inhibitors of the Plasmodium falciparum Dihydrofolate Reductase-Thymidylate Synthase (Pf-DHFR-TS) protein, a key target in malaria. nih.gov

The process typically involves preparing the ligand structure by adding hydrogen atoms and assigning partial charges, such as Gasteiger charges, and defining rotatable bonds. nih.gov The receptor is also prepared, often from a crystal structure, by removing water molecules and adding polar hydrogens. The docking algorithm then explores the conformational space to find the most energetically favorable binding pose. nih.govnih.gov The reliability of these predictions is often validated by comparing the docked pose of a known ligand to its orientation in an experimentally determined crystal structure. nih.gov

Following docking, molecular dynamics (MD) simulations can be used to further refine the binding poses and assess the stability of the ligand-receptor complex over time. nih.gov These simulations model the movement of atoms and molecules, providing a more dynamic picture of the binding event and helping to calculate more accurate binding free energies. nih.govnih.gov

Investigation of Intermolecular Interactions at Binding Sites

Once a binding mode is predicted, a detailed investigation of the intermolecular interactions between the ligand and the receptor is crucial for understanding the basis of its affinity and specificity. These interactions are predominantly non-covalent and include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Computational tools like Biovia Discovery Studio or PyMOL are used to visualize and analyze these interactions in 3D. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can also be applied to provide deeper insight into the electronic structure and nature of these bonds, particularly hydrogen bonds. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov The fundamental principle is that the structural properties of a molecule, such as its size, shape, and electronic features, determine its activity.

A QSAR model is developed using a "training set" of compounds for which the activity is known. For each compound, numerical descriptors representing its physicochemical properties are calculated. These descriptors can include constitutional (e.g., molecular weight), topological (e.g., connectivity indices), and quantum-chemical (e.g., HOMO/LUMO energies) parameters. sci-hub.se Statistical methods, such as multiple linear regression or partial least squares (PLS), are then used to build a mathematical equation that correlates these descriptors with the observed activity. nih.gov

For benzamide derivatives, 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied. nih.gov These methods generate 3D grid-based descriptors related to the steric and electrostatic fields of the molecules. The resulting models produce contour maps that visualize regions where modifications to the chemical structure would likely lead to an increase or decrease in activity, providing intuitive guidance for designing more potent compounds. nih.gov The predictive power of a QSAR model is assessed using an external "test set" of compounds not used in model development. nih.govnih.gov

Thermodynamic Studies of Benzamide and Derivatives

Thermodynamic properties are fundamental to understanding the physical behavior of a compound, including its stability, phase transitions, and intermolecular forces. For benzamide and its derivatives, these studies provide critical data for processes like purification and formulation.

Determination of Vapor Pressures and Phase Diagrams

A phase diagram is a graphical representation of the physical states of a substance under different conditions of temperature and pressure. libretexts.orgebsco.com The lines on the diagram represent the conditions where two phases coexist in equilibrium. libretexts.org The triple point is the specific temperature and pressure at which the solid, liquid, and gas phases can all coexist. libretexts.org

The vapor pressure of a substance is a key component of its phase diagram and a measure of its volatility. youtube.com Thermodynamic studies on N,N-dimethylbenzamide, a close structural analog of 4-ethoxy-N,N-dimethylbenzamide, have been conducted to measure its vapor pressure in both crystalline and liquid states over a temperature range of 297.0 K to 361.7 K using a static method. acs.orgresearchgate.net From these measurements, crucial thermodynamic data such as the standard molar enthalpies of sublimation and vaporization can be derived. acs.org

The triple point coordinates (pressure, temperature) for N,N-dimethylbenzamide were determined from the intersection of the vapor pressure curves of the liquid and crystalline phases. acs.org This data is essential for defining the boundaries of the different physical states of the compound.

| Compound | T / K | p / Pa | Standard Uncertainty (p) / Pa |

| N,N-Dimethylbenzamide (crystal) | 297.00 | 2.15 | 0.03 |

| 301.12 | 3.49 | 0.04 | |

| 305.25 | 5.53 | 0.06 | |

| 310.29 | 9.8 | 0.1 | |

| N,N-Dimethylbenzamide (liquid) | 315.35 | 16.2 | 0.2 |

| 321.49 | 28.1 | 0.3 | |

| 328.66 | 50.1 | 0.5 | |

| 335.85 | 86.8 | 0.8 | |

| 343.04 | 145.6 | 1.3 | |

| 350.25 | 237.9 | 2.1 | |

| 356.38 | 359 | 3 | |

| 361.69 | 500 | 4 |

Table 1: Experimental vapor pressures (p) for N,N-Dimethylbenzamide at different temperatures (T). Data sourced from J. Chem. Eng. Data 2011, 56, 5, 2372–2380. acs.org

Calculation of Hydrogen Bond Enthalpies

Hydrogen bonds are strong, directional intermolecular interactions that significantly influence the properties of substances. While the N,N-disubstituted amide group in 4-ethoxy-N,N-dimethylbenzamide cannot act as a hydrogen bond donor, its carbonyl oxygen is a potential hydrogen bond acceptor. stackexchange.com The strength of this interaction can be quantified by its enthalpy.

Thermodynamic studies on benzamide and its N-methylated derivatives have enabled the determination of hydrogen bond enthalpies. acs.orgresearchgate.net For the parent compound, benzamide, the homolytic N-H bond dissociation enthalpy has been determined to be 429 ± 14 kJ/mol in the gas phase. acs.org The strength of intermolecular hydrogen bonds in the crystalline state can be estimated by comparing the enthalpy of sublimation of the compound with that of a non-hydrogen-bonded analogue.

For N,N-dimethylbenzamide, which lacks the N-H donor, the intermolecular interactions are dominated by dipole-dipole forces and van der Waals interactions. However, its carbonyl oxygen can accept a hydrogen bond from a suitable donor molecule (like water or an alcohol). The enthalpy of this interaction is a measure of its hydrogen bond acceptor strength. Theoretical calculations suggest that the interaction of a water molecule with the carbonyl oxygen of an amide is stabilizing by up to -27 kJ/mol. stackexchange.com Experimental studies on related systems have shown that amides are generally considered weaker hydrogen bond donors than alcohols but are effective acceptors. nih.gov

| Compound | ΔH(sub, 298.15 K) / kJ·mol⁻¹ | ΔH(vap, 298.15 K) / kJ·mol⁻¹ |

| Benzamide | 99.4 ± 0.3 | 76.5 ± 0.9 |

| N-Methylbenzamide | 90.1 ± 0.2 | 68.3 ± 0.5 |

| N,N-Dimethylbenzamide | 81.3 ± 0.4 | 62.4 ± 0.3 |

Table 2: Standard molar enthalpies of sublimation and vaporization at 298.15 K for Benzamide and its N-methylated derivatives. The decreasing enthalpy of sublimation from Benzamide to N,N-Dimethylbenzamide reflects the loss of intermolecular N-H···O=C hydrogen bonds. Data sourced from J. Chem. Eng. Data 2011, 56, 5, 2372–2380. acs.org

Advanced Research Applications in Chemical Sciences

Application as Building Blocks and Intermediates in Complex Organic Synthesis

Benzamide (B126), 4-ethoxy-N,N-dimethyl- is a valuable building block in the field of organic synthesis. Its structure, featuring an electron-donating ethoxy group and a dimethylamino group, allows for a range of chemical transformations. This compound can be utilized as a precursor for the synthesis of more complex molecules through various reactions, such as electrophilic aromatic substitution, where the ethoxy group directs incoming electrophiles to the ortho and para positions.

Furthermore, the amide functionality can be hydrolyzed to the corresponding carboxylic acid or reduced to an amine, providing pathways to different classes of compounds. The N,N-dimethyl group can also influence the reactivity and solubility of the molecule and its derivatives, which is an important consideration in multi-step synthetic routes. Its role as an intermediate is crucial in the construction of larger molecular frameworks that may have applications in medicinal chemistry and materials science.

Exploration in Material Science for Advanced Materials

In the realm of material science, Benzamide, 4-ethoxy-N,N-dimethyl- and its derivatives are being explored for their potential in creating advanced materials. The electronic properties endowed by the ethoxy and dimethylamino groups can be harnessed to design materials with specific optical and electronic characteristics. These materials could find applications in various technologies, including organic electronics and functional polymers.

The structure of Benzamide, 4-ethoxy-N,N-dimethyl- is conducive to intramolecular charge transfer (ICT), a phenomenon of significant interest in the development of optoelectronic materials. The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (the amide carbonyl, influenced by the dimethylamino group) on the benzene (B151609) ring facilitates the redistribution of electron density upon photoexcitation.

This ICT character can lead to interesting photophysical properties, such as large Stokes shifts and solvent-dependent fluorescence, which are desirable for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and nonlinear optical materials. Researchers are investigating how modifications to this basic structure can tune the ICT process and optimize the material's performance for specific optoelectronic applications.

Biochemical Research Probes and Tool Compounds

The unique properties of Benzamide, 4-ethoxy-N,N-dimethyl- also make it a candidate for use as a biochemical research probe and a tool compound. Its ability to interact with biological systems can be exploited to study various cellular processes and molecular interactions.

Derivatives of benzamide are known to interact with various enzymes, and Benzamide, 4-ethoxy-N,N-dimethyl- can serve as a scaffold for the design of enzyme inhibitors. By modifying its structure, researchers can develop compounds that bind to the active site or allosteric sites of enzymes, thereby modulating their activity. These studies are crucial for understanding enzyme function and for the development of new therapeutic agents. The ethoxy and N,N-dimethyl groups can be systematically altered to probe the steric and electronic requirements for binding to a specific enzyme.

The benzamide core is a common motif in ligands for various receptors. Benzamide, 4-ethoxy-N,N-dimethyl- can be used as a starting point for the synthesis of novel ligands to study receptor modulation. By understanding how this compound and its analogs interact with specific receptors, scientists can gain insights into ligand-receptor binding mechanisms, which is fundamental to drug discovery and design. The interactions can be studied using techniques such as competitive binding assays and structural biology methods to elucidate the key molecular determinants of affinity and selectivity.

The planar aromatic ring and the functional groups of Benzamide, 4-ethoxy-N,N-dimethyl- allow for various types of non-covalent interactions with biological macromolecules like proteins and nucleic acids. These interactions can include hydrogen bonding, van der Waals forces, and hydrophobic interactions. By using this compound as a model system, researchers can investigate the fundamental principles governing the recognition of small molecules by biological targets. Such studies are essential for rational drug design and for understanding the molecular basis of biological processes.

Ligand Design and Coordination Chemistry

There is a notable lack of specific research articles or detailed studies focusing on the use of Benzamide, 4-ethoxy-N,N-dimethyl- as a primary ligand in the design of coordination complexes. The fundamental structure of this molecule, featuring potential coordination sites at the carbonyl oxygen and the nitrogen of the dimethylamino group, suggests its theoretical potential to act as a ligand for various metal ions. However, dedicated studies on its synthesis, characterization, and the structural analysis of its metal complexes are not found in the current body of scientific literature. Therefore, no data tables on coordination compounds or detailed research findings on its ligand properties can be presented.

Mechanistic Investigations of Antimicrobial and Antiviral Activity (excluding in vivo and clinical data)

While substituted benzamides, in general, have been investigated for their potential as antimicrobial and antiviral agents, specific mechanistic studies on Benzamide, 4-ethoxy-N,N-dimethyl- are not available. Research on other benzamide derivatives has explored mechanisms such as the inhibition of viral capsid function or interference with essential microbial enzymes. However, without specific in vitro studies on Benzamide, 4-ethoxy-N,N-dimethyl- , any discussion of its potential antimicrobial or antiviral mechanisms would be speculative. No data on its minimum inhibitory concentration (MIC) against various pathogens or its specific molecular targets have been published.

Mechanistic Investigations of Anticancer Activity (excluding in vivo and clinical data)

The anticancer potential of various benzamide structures has been a field of active research, with some derivatives showing promise in preclinical studies. These investigations have revealed mechanisms such as the induction of apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. However, there are no specific in vitro studies or published papers that investigate the mechanistic action of Benzamide, 4-ethoxy-N,N-dimethyl- against cancer cell lines. Consequently, there are no detailed research findings or data tables to present regarding its specific anticancer mechanisms.

Q & A

Q. What are the key steps for synthesizing 4-ethoxy-N,N-dimethylbenzamide with high purity?

Methodological Answer:

- Reaction Setup : Use a nucleophilic substitution or amidation reaction, starting with 4-ethoxybenzoic acid and dimethylamine. Activate the carboxylic acid group using coupling agents like EDCI or HATU in anhydrous dichloromethane .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) and recrystallization from ethanol .

- Validation : Characterize using H/C NMR (e.g., dimethyl groups at δ ~2.9–3.1 ppm), FTIR (amide C=O stretch ~1650–1680 cm), and HRMS (calculated for CHNO: 193.1103) .

Q. Which spectroscopic techniques are optimal for characterizing 4-ethoxy-N,N-dimethylbenzamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use H NMR to confirm dimethyl substituents (singlet integration for 6H) and ethoxy group (quartet for -OCH-). C NMR detects the amide carbonyl (~165 ppm) and aromatic carbons .

- FTIR Spectroscopy : Identify amide C=O stretches (~1660 cm) and aromatic C-H bending (~700–900 cm) .

- Mass Spectrometry : Employ HRMS (ESI+) for molecular ion validation (expected [M+H]: 194.1181) and fragmentation patterns to confirm substituent positions .

Q. How should researchers mitigate hazards during synthesis?

Methodological Answer:

- Risk Assessment : Conduct a pre-experiment hazard analysis for reagents (e.g., dimethylamine toxicity) and solvents (flammability of dichloromethane). Reference OSHA/NIOSH guidelines for permissible exposure limits .

- Safety Protocols : Use fume hoods, explosion-proof equipment, and PPE (gloves, goggles). For mutagenicity concerns (if applicable), implement Ames test screening and avoid skin contact .

Advanced Research Questions

Q. How can crystallographic data discrepancies be resolved for 4-ethoxy-N,N-dimethylbenzamide?

Methodological Answer:

- Structure Refinement : Use SHELXL for small-molecule refinement. Apply twin refinement if data shows pseudo-merohedral twinning. Validate with R < 5% and wR < 10% .

- Data Validation : Cross-check with PLATON ADDSYM to detect missed symmetry. Analyze residual electron density maps (>0.5 eÅ) to identify disordered ethoxy groups .

- Example : For ambiguous O-ethyl orientation, compare calculated vs. experimental XRD patterns using Mercury software .

Q. How to address contradictions in bioactivity data across studies?

Methodological Answer:

- Experimental Controls : Standardize assays (e.g., enzyme inhibition IC) with positive controls (e.g., known kinase inhibitors). Account for solvent effects (DMSO vs. aqueous buffers) .

- Data Normalization : Use Hill equation fitting for dose-response curves. Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .

- Meta-Analysis : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity. Publish raw data in repositories like ChEMBL for reproducibility .

Q. What computational strategies predict the compound’s metabolic stability?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4). Focus on amide bond hydrolysis susceptibility .

- MD Simulations : Run 100-ns simulations in GROMACS to assess conformational stability of the ethoxy group in aqueous vs. lipid membranes .

- QSAR Models : Train models with ADMET descriptors (e.g., LogP, polar surface area) using datasets like PubChem BioAssay .

Q. How to design experiments for analyzing thermodynamic properties?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Measure melting point () and decomposition temperature (). For example, if < 150°C, avoid high-temperature reactions .

- Thermogravimetric Analysis (TGA) : Quantify thermal stability under nitrogen atmosphere (heating rate: 10°C/min). Compare with NIST data for benzamide derivatives .

- Enthalpy Calculations : Use bomb calorimetry for (solid combustion) and derive via Hess’s law .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.